molecular formula C22H26N2O5S B4571847 N-(oxolan-2-ylmethyl)-2-[(2-propylsulfonylbenzoyl)amino]benzamide

N-(oxolan-2-ylmethyl)-2-[(2-propylsulfonylbenzoyl)amino]benzamide

Cat. No.: B4571847
M. Wt: 430.5 g/mol
InChI Key: SPMOSTVEPGGRNI-UHFFFAOYSA-N
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Description

N-(oxolan-2-ylmethyl)-2-[(2-propylsulfonylbenzoyl)amino]benzamide is a useful research compound. Its molecular formula is C22H26N2O5S and its molecular weight is 430.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(propylsulfonyl)-N-(2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide is 430.15624311 g/mol and the complexity rating of the compound is 690. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Methodologies and Derivatives

  • The synthesis of derivatives of benzyl 2-[1-(benzyloxy)formamido]-2-deoxy-α-D-glucopyranoside with various protecting groups showcases the versatility of sulfonamide compounds in synthetic chemistry, providing starting materials for more complex disaccharides (Wyss & Kiss, 1975).
  • 2-(N-Benzyl-N-mesitylenesulfonyl)amino-1-phenyl-1-propyl propionate illustrates the synthesis of sulfonamide derivatives, highlighting the role of sulfonamides in the development of novel organic compounds (Abiko, 2003).

Prodrug Forms

  • N-acyl derivatives of model sulfonamides were evaluated as potential prodrug forms for the sulfonamide group, indicating the application of sulfonamides in enhancing drug properties like water solubility and bioavailability (Larsen et al., 1988).

Antimicrobial and Antitumor Activities

  • A series of pyrazolo[1,5-a]pyrimidine ring systems containing phenylsulfonyl moiety were synthesized and showed significant antimicrobial activities, demonstrating the potential of sulfonamide derivatives as antimicrobial agents (Alsaedi et al., 2019).
  • The reactivity investigation of N-(phenylsulfonyl)acetamide derivatives revealed their potential as antimalarial agents and their ADMET properties, highlighting the possible application of sulfonamide compounds in antimalarial drug development (Fahim & Ismael, 2021).

Enzyme Inhibition

  • Novel acridine and bis acridine sulfonamides were investigated as inhibitors of carbonic anhydrase, an enzyme involved in various physiological processes, indicating the role of sulfonamide derivatives in enzyme inhibition studies and potential therapeutic applications (Ulus et al., 2013).

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)-2-[(2-propylsulfonylbenzoyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O5S/c1-2-14-30(27,28)20-12-6-4-10-18(20)22(26)24-19-11-5-3-9-17(19)21(25)23-15-16-8-7-13-29-16/h3-6,9-12,16H,2,7-8,13-15H2,1H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPMOSTVEPGGRNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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